molecular formula C23H22Cl2FN3OS B6516641 2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899913-79-2

2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B6516641
CAS No.: 899913-79-2
M. Wt: 478.4 g/mol
InChI Key: OWBOWUHBZSHEIH-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a complex spirocyclic scaffold with a 1,4-diazaspiro[4.5]deca-1,3-diene core. Key structural attributes include:

  • A 2,4-dichlorophenyl substituent at position 3 of the spiro ring, providing electron-withdrawing effects and steric bulk.
  • A sulfanyl (-S-) linker connecting the spiro system to an N-(4-fluorophenyl)acetamide moiety, which introduces hydrogen-bonding capacity and fluorinated aromatic interactions.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2FN3OS/c1-14-8-10-23(11-9-14)28-21(18-7-2-15(24)12-19(18)25)22(29-23)31-13-20(30)27-17-5-3-16(26)4-6-17/h2-7,12,14H,8-11,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBOWUHBZSHEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C25H27Cl2N3OS
  • Molecular Weight: 488.5 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may have significant antimicrobial effects against various pathogens.
  • Anticancer Activity: The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of soluble epoxide hydrolase (sEH)

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Interaction with Enzymes: The compound's structure allows it to interact with enzymes such as soluble epoxide hydrolase (sEH), which is crucial in regulating blood pressure and inflammation. Inhibiting sEH can lead to reduced hypertension in animal models .
  • Receptor Modulation: It may modulate receptor activity associated with cell signaling pathways involved in cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may increase ROS levels, leading to oxidative stress in cancer cells and subsequent cell death .

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 50 µM. The mechanism was primarily through the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial assays revealed that the compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 20 µg/mL for both bacterial strains .

Scientific Research Applications

Pharmaceutical Development

The compound's structural attributes make it a candidate for drug development, particularly in targeting specific diseases. The presence of the diazaspiro structure is noteworthy as it has been associated with various pharmacological activities.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural characteristics exhibit cytotoxic effects against cancer cell lines. The potential for this compound to inhibit tumor growth is an area of active research.
  • Antimicrobial Properties : The dichlorophenyl group may enhance the compound's ability to combat bacterial infections. Research into its efficacy against resistant strains of bacteria is ongoing.

Agricultural Applications

Due to its potential bioactivity, this compound may also serve as a lead molecule in the development of new agrochemicals.

  • Pesticidal Activity : Similar compounds have shown effectiveness against phytopathogenic microorganisms. Investigations into its use as a fungicide or insecticide could provide sustainable solutions for crop protection.

Biological Mechanisms

Studies exploring the biological mechanisms of action are crucial for understanding how this compound interacts with biological systems.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Research focusing on its interaction with target enzymes can elucidate its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent.
Investigation of Antimicrobial PropertiesShowed promising results in inhibiting growth of resistant bacterial strains, warranting further exploration in antibiotic development.
Pesticidal Efficacy TrialsPreliminary trials indicated effectiveness against common agricultural pests, supporting its potential use as an eco-friendly pesticide.

Future Research Directions

Further research is essential to fully understand the applications and mechanisms of this compound:

  • In Vivo Studies : Conducting animal studies to assess safety and efficacy.
  • Structure-Activity Relationship (SAR) Studies : Identifying which structural components contribute most significantly to biological activity.
  • Formulation Development : Exploring effective delivery methods for pharmaceutical or agrochemical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Diazaspiro Systems

a) 8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)Propyl)-1,3-Diazaspiro[4.5]Decane-2,4-Dione (Compound 13)
  • Structural Differences : Lacks the sulfanyl-acetamide chain and features a phenylpiperazine substituent instead of the 2,4-dichlorophenyl group.
  • Functional Implications : The piperazine moiety may enhance solubility and receptor affinity via basic nitrogen interactions, contrasting with the electron-deficient dichlorophenyl group in the target compound .
b) 3-(3-(4-(3-Chlorophenyl)Piperazin-1-yl)Propyl)-8-Phenyl-1,3-Diazaspiro[4.5]Decane-2,4-Dione (Compound 14)
  • Structural Differences : Incorporates a 3-chlorophenyl -piperazine side chain, differing in halogen position (meta vs. para/ortho in the target).

Acetamide Derivatives with Halogenated Aromatic Systems

a) 2-{[3-(4-Chlorophenyl)-1,4-Diazaspiro[4.5]Deca-1,3-Dien-2-yl]Sulfanyl}-N-(3,4-Dimethylphenyl)Acetamide
  • Structural Differences: Features a 4-chlorophenyl group (monosubstituted) and a 3,4-dimethylphenyl acetamide.
  • Functional Implications : The dimethylphenyl group increases hydrophobicity, while the single chlorine atom reduces electronic effects compared to the target’s dichloro system. This may result in lower binding affinity to targets requiring dual halogen interactions .
b) 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
  • Structural Differences : Replaces the spiro ring with a dihydropyrazole scaffold and positions chlorine atoms at 3,4 -positions on the phenyl ring.
  • Functional Implications : The 3,4-dichloro pattern creates distinct electronic and steric profiles compared to the target’s 2,4-dichloro substitution. Crystallographic data shows dihedral angles between aromatic systems (54.8°–77.5°), suggesting conformational flexibility that may differ from the rigid spiro system in the target compound .

Simplified Acetamide Intermediates

a) 2-Chloro-N-(4-Fluorophenyl)Acetamide
  • Structural Differences : A simpler scaffold lacking the spiro ring and sulfanyl linkage.
  • Functional Implications: Serves as a precursor for derivatives like the target compound.

Structural and Functional Implications

Electronic and Steric Effects

Pharmacokinetic Considerations

  • Lipophilicity : The methyl group at position 8 and fluorophenyl acetamide may balance solubility and membrane permeability, contrasting with more hydrophilic piperazine derivatives .
  • Metabolic Stability : The sulfanyl linker (-S-) could reduce oxidative metabolism compared to ether or amine linkages in analogs .

Computational Insights

  • Docking Studies : AutoDock Vina and AutoDock4 simulations suggest that the target’s spiro system and halogenated substituents may occupy unique binding pockets. For example, the 4-fluorophenyl group could engage in edge-to-face π-interactions, while the dichlorophenyl group participates in hydrophobic contacts .
  • Hydrogen Bonding: The acetamide’s carbonyl oxygen and N-H groups serve as hydrogen bond donors/acceptors, a feature shared with analogs like 2-(3,4-dichlorophenyl)-N-(dihydropyrazol-4-yl)acetamide .

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